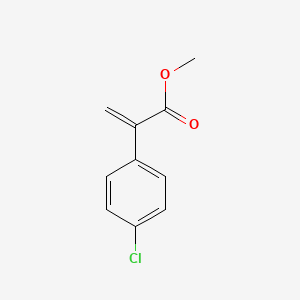

Methyl 2-(4-chlorophenyl)acrylate

Overview

Description

“Methyl 2-(4-chlorophenyl)acrylate” is a chemical compound with the molecular formula C10H9ClO2 . Its average mass is 196.630 Da and its monoisotopic mass is 196.029114 Da .

Synthesis Analysis

The title ligand was synthesized and purified through column chromatography . Transition metal complexes of the ligand were synthesized under basic conditions .

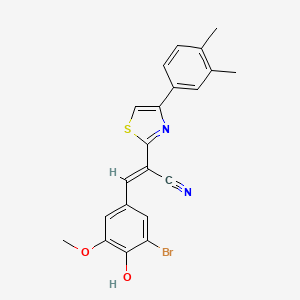

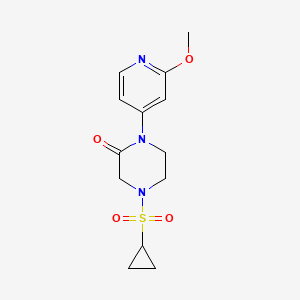

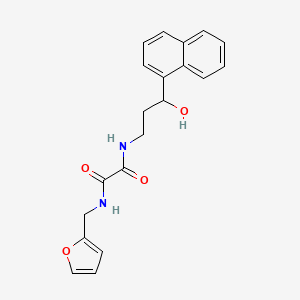

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chlorophenyl)acrylate” consists of a methyl ester group attached to a 2-position carbon of a phenyl ring, which is substituted at the 4-position with a chlorine atom .

Chemical Reactions Analysis

The title ligand was synthesized following the Morita-Baylis-Hillman reaction scheme .

Physical And Chemical Properties Analysis

“Methyl 2-(4-chlorophenyl)acrylate” has a density of 1.2±0.1 g/cm3, a boiling point of 296.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its flash point is 147.2±18.1 °C . The compound has a molar refractivity of 51.8±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis of Transition Metal Complexes

Methyl 2-(4-chlorophenyl)acrylate has been used in the synthesis of transition metal complexes. These complexes were synthesized under basic conditions and characterized through spectral analyses . The complexes were found to be active antioxidants .

Antibacterial Activities

The antibacterial activities of Methyl 2-(4-chlorophenyl)acrylate and its complexes were examined against S. aureus, E. coli, B. pumilis, and S. typhi. The Cobalt complex of Methyl 2-(4-chlorophenyl)acrylate was found to have excellent potential to act against all of these bacteria .

Antioxidant Activities

Methyl 2-(4-chlorophenyl)acrylate and its complexes were found to be active antioxidants . This suggests potential applications in fields where antioxidants are beneficial, such as in the prevention of oxidative stress-related diseases.

Drug Discovery

Given its antibacterial and antioxidant activities, Methyl 2-(4-chlorophenyl)acrylate and its complexes may have potential for the discovery of new, cheaper, and efficient drugs against various infectious diseases .

Synthesis of Functional Polymers

Methyl 2-(4-chlorophenyl)acrylate can be used in the synthesis of functional polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Preparation of Reactive Polymers

Methyl 2-(4-chlorophenyl)acrylate can be used in the preparation of reactive polymers. These polymers can be prepared by binding a reactive side group to the monomer and polymerizing this reactive group monomer by chain addition polymerization methods .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(4-chlorophenyl)acrylate may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, suggesting that methyl 2-(4-chlorophenyl)acrylate may also affect multiple biochemical pathways .

Result of Action

Related compounds have been found to exhibit various biological activities, suggesting that methyl 2-(4-chlorophenyl)acrylate may also have diverse molecular and cellular effects .

properties

IUPAC Name |

methyl 2-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWLCWXTWGETFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-chlorophenyl)acrylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2619422.png)

![5-benzyl-3-(3,4-dimethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2619423.png)

![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2619426.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2619429.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2619433.png)

![N-Ethyl-N-[2-[(1-ethyl-6-fluorobenzimidazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2619438.png)

![(Z)-methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2619442.png)

![2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid](/img/structure/B2619445.png)